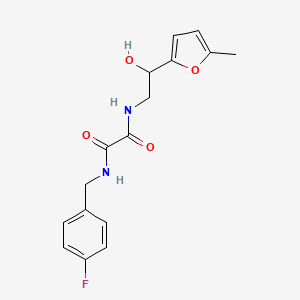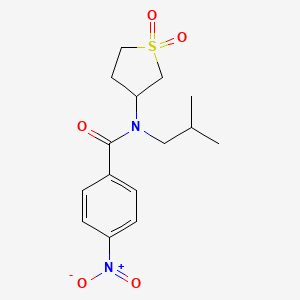
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H20N2O5S and its molecular weight is 340.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypoxia-Selective Cytotoxicity
A study by Palmer et al. (1995) delved into the reductive chemistry of hypoxia-selective cytotoxins, focusing on the selective toxicity of these compounds for hypoxic cells due to the enzymatic reduction of nitro groups to corresponding amines or hydroxylamines. This research could pave the way for developing novel anticancer therapies targeting hypoxic tumor cells (Palmer et al., 1995).
Photo-Responsive Materials
Romano et al. (2018) explored the use of o-nitrobenzyl chemistry to alter the bulk and surface properties of thiol-epoxy networks, demonstrating the potential for creating materials with switchable properties upon exposure to light. This study showcases the versatility of nitrobenzamide derivatives in material science applications (Romano et al., 2018).
Antibacterial Activity
Ravichandiran et al. (2015) synthesized a series of naphthalene-1,4-dione derivatives with nitrobenzamide components and evaluated their antibacterial efficacy, highlighting the potential of these compounds in developing new antibacterial agents (Ravichandiran et al., 2015).
Antimycobacterial Agents
Wang et al. (2019) designed and synthesized novel nitrobenzamide derivatives, demonstrating significant in vitro antitubercular activity. This indicates the potential of these compounds as promising candidates for treating tuberculosis (Wang et al., 2019).
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(2)9-16(14-7-8-23(21,22)10-14)15(18)12-3-5-13(6-4-12)17(19)20/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZMQRPXSDZVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967917.png)

![(3E)-3-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2967919.png)
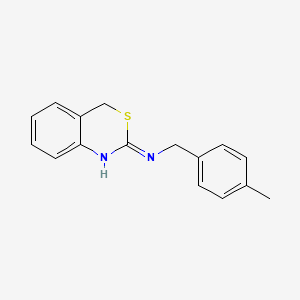
![3-tert-Butyl 8-methyl 9-oxo-3-azaspiro[5.5]undecane-3,8-dicarboxylate](/img/structure/B2967925.png)
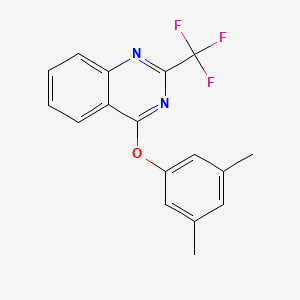
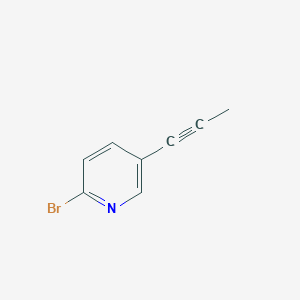

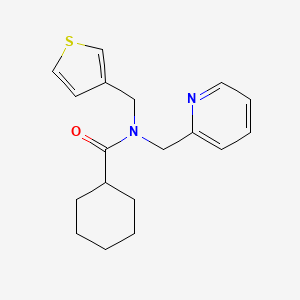

![N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2967936.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)
